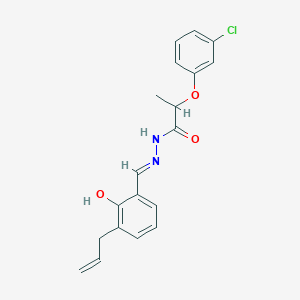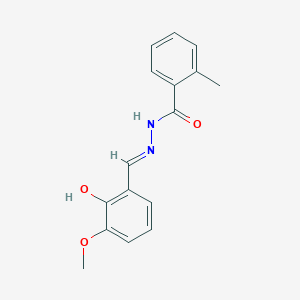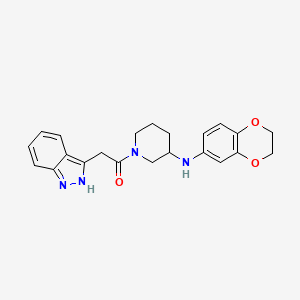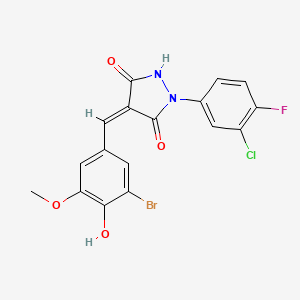![molecular formula C24H30N2O2 B6025943 N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-phenoxypropanamide](/img/structure/B6025943.png)
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-phenoxypropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as 'Compound X' and is synthesized using a specific method, which will be discussed in detail in The purpose of this paper is to provide a comprehensive overview of Compound X, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting the activity of COX-2, Compound X reduces inflammation and pain in the body.
Biochemical and Physiological Effects:
Compound X has several biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. Additionally, Compound X has been shown to have a positive effect on bone metabolism, making it a potential candidate for the treatment of bone-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Compound X is its anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, Compound X has been shown to have potential applications in the treatment of cancer. However, one of the limitations of Compound X is its complex synthesis method, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the study of Compound X. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of Compound X and its potential applications in the treatment of various diseases. Finally, the development of new derivatives of Compound X may lead to the discovery of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, Compound X is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has been extensively studied for its anti-inflammatory and analgesic properties, as well as its potential applications in the treatment of cancer. Although the synthesis of Compound X is complex, it has several advantages for lab experiments. There are several future directions for the study of Compound X, including the development of new synthesis methods and the discovery of new derivatives with improved efficacy.
Méthodes De Synthèse
Compound X is synthesized using a specific method that involves several steps. The first step involves the reaction of 2,3-dihydro-1H-inden-2-amine with 3-chloropropanoic acid to form a carboxylic acid intermediate. This intermediate is then reacted with N-methylpiperidine to form the desired compound. The final step involves the reaction of Compound X with phenoxypropanol to form the final product. The synthesis of Compound X is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in the field of medicine. It has been shown to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, Compound X has been shown to have potential applications in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methyl-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-25(24(27)13-15-28-23-11-3-2-4-12-23)21-10-7-14-26(18-21)22-16-19-8-5-6-9-20(19)17-22/h2-6,8-9,11-12,21-22H,7,10,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQPVYKQZOROKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2CC3=CC=CC=C3C2)C(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6025877.png)
![2-[(4-chlorophenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6025878.png)
![6-ethyl-2-methyl-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B6025884.png)

![7-ethyl-1H-indole-2,3-dione 3-[(4-oxo-1,3-thiazolidin-2-ylidene)hydrazone]](/img/structure/B6025902.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6025915.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5-propyl-3-thiophenecarboxamide](/img/structure/B6025917.png)
![9-allyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B6025919.png)
![7-(3-methoxypropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6025921.png)

![1-[2-(4-chlorophenyl)ethyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6025958.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B6025964.png)